molecular formula C7H10O2 B13943525 Methyl 3-methylcyclobutene-1-carboxylate

Methyl 3-methylcyclobutene-1-carboxylate

Cat. No.: B13943525
M. Wt: 126.15 g/mol
InChI Key: SGXVMULEQVCRML-UHFFFAOYSA-N
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Description

Methyl 3-methylcyclobutene-1-carboxylate is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclobutene, a four-membered ring structure, with a methyl group and a carboxylate ester functional group. This compound is of interest in organic chemistry due to its unique ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylcyclobutene-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 3-methyl-1-butyne with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclobutene derivative . The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylcyclobutene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 3-methylcyclobutene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methylcyclobutene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols. The cyclobutene ring can participate in ring-opening reactions under specific conditions, which can be exploited in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methylcyclobutene-1-carboxylate is unique due to its combination of a strained cyclobutene ring and an ester functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 3-methylcyclobutene-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h3,5H,4H2,1-2H3

InChI Key

SGXVMULEQVCRML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C1)C(=O)OC

Origin of Product

United States

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